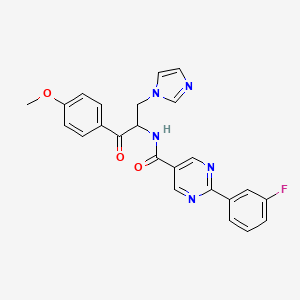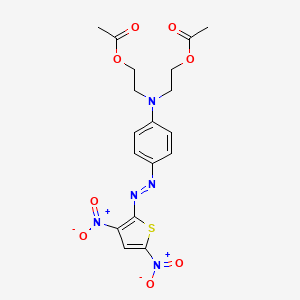
2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Disperse Blue 284: is a versatile dye widely used in various applications, particularly in the textile industry. It is known for its excellent dyeing properties on synthetic fibers such as polyester. This compound is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Disperse Blue 284 typically involves the reaction of an aromatic amine with a coupling component under controlled conditions. The process often includes diazotization followed by coupling reactions. The specific conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: : In industrial settings, the production of C.I. Disperse Blue 284 involves large-scale reactions in reactors designed to handle the specific requirements of the dye synthesis. The process includes steps such as mixing, heating, and cooling, followed by purification processes like filtration and drying to obtain the final dye product in powder form.
Analyse Chemischer Reaktionen
Types of Reactions: : C.I. Disperse Blue 284 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its dyeing performance.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinonoid structures, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
C.I. Disperse Blue 284 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to observe and analyze cell structures.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing vibrant and long-lasting colors.
Wirkmechanismus
The mechanism by which C.I. Disperse Blue 284 exerts its effects involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the polymer chains, resulting in strong color fastness. The molecular targets include the hydrophobic regions of the fibers, where the dye molecules can effectively bind and impart color.
Vergleich Mit ähnlichen Verbindungen
C.I. Disperse Blue 284 can be compared with other disperse dyes such as:
C.I. Disperse Blue 257: Known for its high solubility in non-aqueous media.
C.I. Disperse Blue 106: Used in allergenic testing and has different molecular interactions.
C.I. Disperse Red 73: Exhibits different solubility and dyeing properties in supercritical carbon dioxide.
Uniqueness: : C.I. Disperse Blue 284 is unique due to its specific molecular structure, which provides excellent dyeing properties on synthetic fibers, high color strength, and good fastness properties. Its versatility and effectiveness make it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
42783-06-2 |
|---|---|
Molekularformel |
C18H19N5O8S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
YPNBSXJSFUWYMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


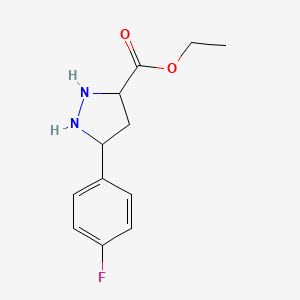

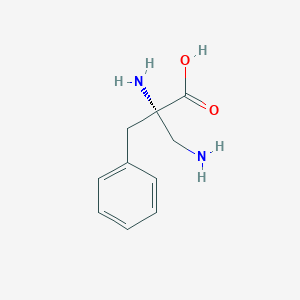

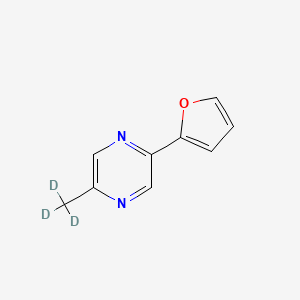
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
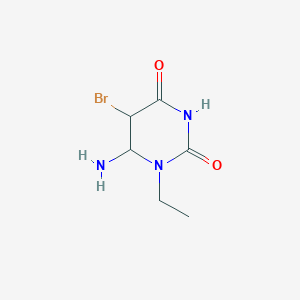
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)


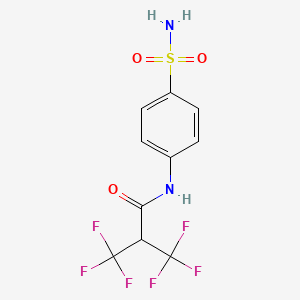
![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)
